1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
CAS No.: 897487-76-2
Cat. No.: VC6738270
Molecular Formula: C18H25N3O2S
Molecular Weight: 347.48
* For research use only. Not for human or veterinary use.
![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one - 897487-76-2](/images/structure/VC6738270.png)
Specification
CAS No. | 897487-76-2 |
---|---|
Molecular Formula | C18H25N3O2S |
Molecular Weight | 347.48 |
IUPAC Name | 1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Standard InChI | InChI=1S/C18H25N3O2S/c1-12-6-7-13(23-5)14-15(12)24-17(19-14)21-10-8-20(9-11-21)16(22)18(2,3)4/h6-7H,8-11H2,1-5H3 |
Standard InChI Key | IFBLAHCZXCUASM-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-benzothiazole ring substituted at the 2-position with a piperazine group and at the 4- and 7-positions with methoxy (-OCH₃) and methyl (-CH₃) groups, respectively. The piperazine nitrogen is further acylated by a 2,2-dimethylpropan-1-one (pivaloyl) group. This configuration introduces steric bulk and electronic modulation, influencing solubility and receptor interactions.
Physicochemical Parameters
While direct data for this specific compound remains limited, analogs with similar substituents provide predictive insights:
The methoxy group enhances electron density on the benzothiazole ring, potentially increasing π-π stacking interactions with biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Benzothiazole Core Formation: Condensation of 2-amino-4-methoxy-7-methylthiophenol with a carbonyl source under acidic conditions.
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Piperazine Coupling: Nucleophilic substitution at the benzothiazole 2-position using a piperazine derivative in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–120°C).
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Acylation: Reaction of the piperazine nitrogen with pivaloyl chloride in the presence of a base (e.g., triethylamine) to install the 2,2-dimethylpropan-1-one group .
Reaction Optimization
Key parameters affecting yield and purity include:
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Solvent Choice: Polar aprotic solvents (DMF, NMP) improve nucleophilic substitution efficiency by stabilizing transition states.
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Catalysts: Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactions in heterogeneous systems.
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Temperature Control: Maintaining 90–100°C during piperazine coupling minimizes side reactions like N-alkylation .
Biological Activity and Mechanism
Receptor Targeting
While direct studies on this compound are scarce, structurally related benzothiazole-piperazine hybrids exhibit:
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Kinase Inhibition: Analogous compounds (e.g., KRAS G12C inhibitors) show sub-micromolar IC₅₀ values by binding to ATP pockets .
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Neurotransmitter Modulation: Piperazine derivatives demonstrate affinity for GABAₐ and serotonin receptors, suggesting potential anxiolytic or antipsychotic applications .
Analytical Characterization
Spectroscopic Data
Representative analytical profiles from analogs include:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, benzothiazole-H), 6.89 (s, 1H, benzothiazole-H), 3.84 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 2.51 (s, 3H, CH₃), 1.28 (s, 9H, C(CH₃)₃).
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HRMS (ESI+): m/z calculated for C₁₉H₂₆N₄O₂S [M+H]⁺: 387.1801; found: 387.1798 .
Applications and Future Directions
Therapeutic Development
The compound’s structural features align with ongoing research into:
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Oncology: As a potential KRAS or EGFR inhibitor, leveraging the benzothiazole’s planar aromaticity for DNA intercalation .
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Neurology: Modulation of GABAₐ α5 receptors for cognitive disorders, supported by piperazine’s conformational flexibility .
Challenges and Innovations
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